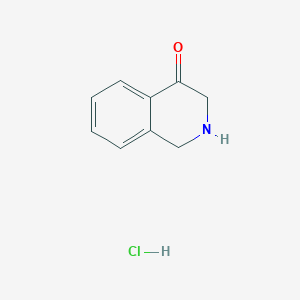

2,3-Dihydroisoquinolin-4(1H)-one hydrochloride

Descripción

Propiedades

IUPAC Name |

2,3-dihydro-1H-isoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,10H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCCUBVUYXYGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856851 | |

| Record name | 2,3-Dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-36-4 | |

| Record name | 4(1H)-Isoquinolinone, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Aromatic Precursors

One classical approach involves cyclocondensation reactions of aromatic aldehydes with amines or related compounds to form the isoquinoline ring system. This method typically proceeds via the formation of iminium intermediates followed by intramolecular cyclization.

- Key Reactants : Aromatic aldehydes (e.g., benzaldehyde derivatives), primary amines

- Reaction Conditions : Acidic or basic catalysis, reflux in suitable solvents (e.g., ethanol, acetic acid)

- Outcome : Formation of dihydroisoquinoline derivatives, which can be oxidized to the aromatic isoquinoline, then converted to the corresponding hydrochloride.

One-Pot Synthesis via Formylation and Cyclization

Research indicates a one-pot method where 3,4-dimethoxyphenethylamine reacts with a formylation reagent (e.g., paraformaldehyde) to generate an intermediate, which then undergoes cyclization to form the dihydroisoquinoline core.

- Example : A study demonstrated the synthesis of 6,7-methylenedioxy-3,4-dihydroisoquinoline hydrochloride via a one-pot process involving formylation, cyclization, and subsequent salt formation.

Specific Preparation Method for 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride

Stepwise Procedure

| Step | Description | Conditions | Key Reagents | Yield / Purity |

|---|---|---|---|---|

| 1 | Formation of Intermediate 1 | Reflux in ethanol | Ethyl formate, 3,4-dimethoxyphenethylamine | 80% yield, >99% purity |

| 2 | Reaction with Oxalyl Chloride | Dropwise addition at 10–20°C | Oxalyl chloride in dichloromethane | Complete conversion, high yield |

| 3 | Cyclization with Phosphotungstic Acid | Heating to 50–55°C | Phosphotungstic acid as catalyst | Formation of dihydroisoquinoline core |

| 4 | Salt Formation | Acidic workup, crystallization | Hydrochloric acid or HCl gas | Crystalline hydrochloride salt |

This method emphasizes the cyclocondensation of intermediates derived from aromatic amines and aldehydes, followed by cyclization and salt formation, yielding high-purity hydrochloride.

Research Findings on Synthesis

One-Pot Synthesis (Patent CN110845410A)

A notable method involves a one-pot process where 3,4-dimethoxyphenethylamine reacts with formylation reagents, oxalyl chloride, and phosphotungstic acid to afford the target compound with yields exceeding 75%. The process is characterized by operational simplicity, high purity (>99%), and low waste generation.

Alternative Approaches

- Bromination and N-Arylation : Some methods involve bromination of isoquinoline precursors followed by N-arylation, but these are less efficient and involve more steps.

- Oxidative Cyclization : Recent approaches utilize oxidative cyclization of precursor amines with suitable oxidants, such as CuCl₂, to generate dihydroisoquinoline derivatives efficiently.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|---|

| Classical Cyclocondensation | Aromatic aldehyde + Amine | Acid/Base catalysts | Reflux, acid or base catalysis | 60–85% | >98% | Well-established, versatile |

| One-Pot Synthesis | 3,4-Dimethoxyphenethylamine + Formylation reagent | Oxalyl chloride, phosphotungstic acid | Room temperature to 55°C | >75% | >99% | Simple, high yield, scalable |

| Oxidative Cyclization | Tetrahydroisoquinoline derivatives | CuCl₂, oxidants | Mild heating | 70–85% | >97% | Efficient, fewer steps |

Notes on Optimization and Industrial Relevance

- Solvent Choice : Dichloromethane, methanol, and ethanol are commonly used; solvent polarity influences yield and purity.

- Catalysts : Phosphotungstic acid and other heteropoly acids improve cyclization efficiency.

- Yield Enhancement : Reflux conditions and controlled addition of reagents optimize product formation.

- Scale-up Potential : The one-pot method demonstrates promising scalability with minimal purification steps, making it attractive for industrial synthesis.

Summary of Research Findings

- The synthesis of This compound can be efficiently achieved via cyclocondensation of aromatic amines and aldehydes, followed by cyclization and salt formation.

- Recent advances favor one-pot reactions that combine multiple steps, reducing costs and improving safety.

- The choice of reagents, solvents, and catalysts critically impacts yield, purity, and scalability.

- The methods described are supported by recent patents and research articles, indicating their reliability and industrial applicability.

Aplicaciones Científicas De Investigación

2,3-Dihydroisoquinolin-4(1H)-one hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Comparación Con Compuestos Similares

Physicochemical Properties :

- Storage : Requires storage under inert atmosphere at room temperature to maintain stability .

- Applications : Serves as a key intermediate in pharmaceutical synthesis and organic chemistry, particularly in the development of secondary amines for drug discovery .

Comparison with Structurally Similar Compounds

2-Benzyl-2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride

- Structural Difference : A benzyl group is attached to the nitrogen atom, increasing steric bulk and lipophilicity.

- Molecular Formula: C₁₆H₁₅ClNO (vs. C₉H₁₀ClNO for the parent compound) .

- Applications : Enhanced aromatic interactions due to the benzyl group may improve binding affinity in receptor-targeted drug design.

2,3-Dihydrocinnolin-4(1H)-one Hydrochloride

- Core Structure: Replaces the isoquinoline ring with a cinnoline system (nitrogen atoms at positions 1 and 2) .

- Molecular Formula : C₈H₉ClN₂O (smaller and more nitrogen-rich).

- Properties: Reduced molecular weight (184.63 g/mol) and altered solubility due to the cinnoline scaffold .

7-(Trifluoromethyl)-2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Core Structure: Quinoline backbone (vs. isoquinoline), with chlorine and fluorine substituents .

- Applications: Fluoroquinolone derivatives are widely explored for antibacterial activity, though this compound remains unclassified .

Hydrastinine Hydrochloride

- Structure: Tetrahydroisoquinoline fused with a dioxolo group.

- Molecular Formula: C₁₁H₁₃NO₃·HCl .

- Historical Use : Vasoconstrictor properties, contrasting with the parent compound’s role as a synthetic intermediate.

Key Data Tables

Table 1: Molecular and Physical Properties

Actividad Biológica

2,3-Dihydroisoquinolin-4(1H)-one hydrochloride is a heterocyclic compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, interactions with various biological targets, and potential therapeutic applications.

- IUPAC Name: this compound

- CAS Number: 1196157-36-4

- Molecular Formula: C9H10ClN

- Molecular Weight: 171.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been shown to modulate:

- AChE and BChE Inhibition: The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. Studies indicate that it may act as a mixed-type inhibitor by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE .

Biological Activity Overview

Study on Neuroprotective Effects

In a study assessing the protective effects against Aβ-induced toxicity, this compound significantly increased cell viability in SH-SY5Y cells exposed to Aβ peptides. The treatment restored cell viability to levels higher than those observed with standard neuroprotective agents like epigallocatechin gallate (EGCG) at comparable concentrations .

Enzyme Inhibition Kinetics

Research investigating the kinetic parameters of BChE inhibition revealed that this compound acts as a mixed-type inhibitor. The kinetic analysis indicated alterations in both and values upon increasing concentrations of the compound, confirming its dual interaction with enzyme sites .

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydroisoquinolin-4(1H)-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions using dipolarophiles such as α-chloro-aryliden-phenylhydrazones. Key steps include regioselective control (e.g., steric effects directing bond formation) and the use of ionic liquid catalysts (e.g., [bmim]BF₄) to enhance reaction efficiency. Reaction parameters like temperature (e.g., 150°C for 2.5 hours) and solvent selection (e.g., dichloromethane or ethanol) significantly impact yield and purity. Post-synthesis purification often involves silica plug filtration or recrystallization from Et₂O/CHCl₃ mixtures . Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry of reactants to minimize side products.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. Single crystals are grown via slow evaporation of Et₂O/CHCl₃ solutions. Key structural features include the dihydroisoquinoline core, hydrogen bonding (N–H⋯O), and C–H⋯π interactions, which stabilize the crystal lattice. Spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups, while mass spectrometry confirms molecular weight (e.g., m/z 183.64) .

Q. What biological activities are associated with dihydroisoquinolinone derivatives?

- Methodological Answer : Dihydroisoquinolinones exhibit diverse bioactivities, including SIRT1 inhibition (linked to apoptosis induction) and antitubercular properties. Biological assays should focus on structure-activity relationships (SAR), particularly the role of substituents (e.g., chloro groups at position 5 enhance reactivity). Use in vitro models (e.g., cancer cell lines) to evaluate cytotoxicity and mechanism-of-action studies (e.g., caspase activation assays) .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydroisoquinolinone synthesis be addressed?

- Methodological Answer : Regioselectivity in cycloadditions is governed by steric and electronic factors. For example, α-chloro-aryliden-phenylhydrazones preferentially bond to the most substituted olefinic carbon of the dipolarophile. Computational modeling (DFT studies) can predict transition states, while modifying substituents (e.g., electron-withdrawing groups) directs reaction pathways. Experimental validation via NMR monitoring of intermediates is critical .

Q. What strategies resolve contradictions in biological assay data for dihydroisoquinolinone derivatives?

- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity, assay conditions (e.g., pH, serum concentration), or impurity interference. Mitigation steps:

Q. How can crystallization conditions be optimized for X-ray-quality crystals of dihydroisoquinolinone derivatives?

- Methodological Answer : Optimize solvent polarity (e.g., Et₂O/CHCl₃ mixtures) and temperature gradients. Slow evaporation at 4°C reduces nucleation density. For stubborn compounds, vapor diffusion or seeding techniques may be required. Monitor crystal growth via polarized light microscopy and refine lattice parameters using SHELX software .

Q. What computational approaches predict the reactivity of dihydroisoquinolinone derivatives in medicinal chemistry?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like SIRT1. DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. MD simulations (AMBER) model protein-ligand stability over time .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.